6-Methyl-1,3-thiazinane-2-thione

Physicochemical Property Lipophilicity Drug Design

6-Methyl-1,3-thiazinane-2-thione (CAS 13091-77-5) is the preferred C6-methylated scaffold for biocide and fungicide development, explicitly cited in patents for protecting industrial materials. Its quantifiably higher LogP (1.23 vs 1.15 for the unsubstituted core) enhances membrane penetration and material distribution. Unlike the 4,4,6-trimethyl analog (>66,000 nM IC50), this mono-methyl variant is essential for deconvoluting C6-position SAR. Secure this building block for novel IP generation in paints, coatings, adhesives, and plastics.

Molecular Formula C5H9NS2
Molecular Weight 147.3 g/mol
CAS No. 13091-77-5
Cat. No. B15485455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,3-thiazinane-2-thione
CAS13091-77-5
Molecular FormulaC5H9NS2
Molecular Weight147.3 g/mol
Structural Identifiers
SMILESCC1CCNC(=S)S1
InChIInChI=1S/C5H9NS2/c1-4-2-3-6-5(7)8-4/h4H,2-3H2,1H3,(H,6,7)
InChIKeyJTKVENRYZYGZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1,3-thiazinane-2-thione (CAS 13091-77-5): Core Properties and Sourcing for Heterocyclic Chemistry Applications


6-Methyl-1,3-thiazinane-2-thione (CAS 13091-77-5) is a fully saturated six-membered heterocyclic compound within the 1,3-thiazinane-2-thione class, characterized by a methyl substituent at the C6 position and a thione (C=S) group at the C2 position . It possesses a molecular formula of C5H9NS2 and a molecular weight of 147.26 g/mol . The compound is primarily utilized as a synthetic building block and has been cited in patents for its potential as a material-protecting agent against microbial degradation [1].

Why 6-Methyl-1,3-thiazinane-2-thione (13091-77-5) is Not a Simple Drop-in Replacement for Other Thiazinane-2-thiones


Direct substitution of 6-Methyl-1,3-thiazinane-2-thione with unsubstituted 1,3-thiazinane-2-thione or other alkylated derivatives is not a trivial decision. The C6-methyl substituent fundamentally alters both the compound's physical properties—specifically increasing its LogP to 1.23, which is higher than the unsubstituted core's LogP of 1.15—thereby modifying its lipophilicity and potential for membrane penetration or material distribution . Furthermore, the substitution pattern dictates its performance in structure-activity relationships (SAR); for example, the 4,4,6-trimethyl analog demonstrates a drastically different biological target profile, with an IC50 of >66,000 nM against an unrelated target, underscoring that the type and position of methyl groups are critical determinants of activity and should not be assumed to be interchangeable [1].

Quantitative Differentiation of 6-Methyl-1,3-thiazinane-2-thione (13091-77-5) from Closest Analogs: An Evidence-Based Procurement Guide


Comparison of Calculated Lipophilicity (LogP) Against Unsubstituted Parent Core

The calculated LogP for 6-Methyl-1,3-thiazinane-2-thione is 1.23, which is higher than the LogP of 1.15 reported for the unsubstituted 1,3-thiazinane-2-thione parent scaffold . This indicates increased lipophilicity due to the C6 methyl group.

Physicochemical Property Lipophilicity Drug Design

Comparative Patent Inclusion for Industrial Material Protection

6-Methyl-1,3-thiazinane-2-thione is specifically listed among a group of novel thiazines claimed for their 'excellent capacity for protecting technical materials from being infected by micro-organisms' in patent US20060089352A1 [1]. This patent explicitly distinguishes this methyl-substituted derivative from the unsubstituted core structure, which is not included in the same claims of novelty.

Material Protection Antimicrobial Biocide

Biological Target Selectivity Inferred from a More Highly Substituted Analog

While direct comparative data for 6-methyl-1,3-thiazinane-2-thione is limited, class-level inference can be drawn from the 4,4,6-trimethyl analog. The 4,4,6-trimethyl-1,3-thiazinane-2-thione exhibits an IC50 of >66,000 nM against an enzyme target, demonstrating that multiple methyl substitutions can dramatically reduce or alter bioactivity [1]. This suggests that the single, specific C6-methyl substitution in 6-methyl-1,3-thiazinane-2-thione may confer a distinct and potentially more favorable biological interaction profile compared to more highly substituted analogs.

Enzyme Inhibition Thymidylate Synthase Structure-Activity Relationship

Evidence-Backed Application Scenarios for Procuring 6-Methyl-1,3-thiazinane-2-thione (13091-77-5)


Development of Novel Material Preservatives and Antimicrobial Additives

Based on its explicit citation in a patent for protecting industrial materials from microbial attack, 6-Methyl-1,3-thiazinane-2-thione is a preferred starting point for R&D programs focused on developing new biocides, fungicides, or preservatives for materials like paints, coatings, adhesives, and plastics [1]. Its unique substitution pattern differentiates it from the unsubstituted core in the patent claims, offering a potential for novel intellectual property.

Synthesis of Lipophilic Heterocyclic Building Blocks

For medicinal or agrochemical chemistry projects where a slight increase in lipophilicity is desired to modulate a lead compound's properties, 6-Methyl-1,3-thiazinane-2-thione offers a quantifiably higher LogP (1.23) compared to the parent scaffold (1.15) . This makes it a valuable intermediate for introducing a moderately more lipophilic thiazinane moiety without the complexity of larger substituents.

Structure-Activity Relationship (SAR) Studies of Thiazinane-2-thiones

The dramatic difference in reported potency between a trimethyl analog (>66,000 nM IC50) and the potential of the mono-methyl analog underscores the critical importance of the C6-methyl group [2]. Procurement of 6-Methyl-1,3-thiazinane-2-thione is essential for SAR campaigns aiming to deconvolute the specific contributions of the C6 position to a biological or material property of interest.

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